Fimepinostat, also known as CUDC-907, is a drug being investigated for its potential to treat various cancers. Its primary mechanism of action lies in inhibiting histone deacetylases (HDACs) []. HDACs are enzymes that regulate gene expression by modifying histones, the proteins that package DNA within the cell. By inhibiting HDACs, fimepinostat can potentially alter gene expression patterns in cancer cells, leading to their death or growth arrest [].
Fimepinostat is classified as a pan-HDAC inhibitor, meaning it can block the activity of multiple HDAC subtypes []. This broad targeting approach is believed to be advantageous as cancer cells often rely on the function of several HDACs. Research suggests that fimepinostat can inhibit HDACs 1, 2, 3, 4, 6, and 10, potentially leading to a more comprehensive effect on cancer cell gene expression.
Fimepinostat is currently undergoing clinical trials to evaluate its efficacy and safety in treating various cancers, including:
CUDC-907 is a novel compound characterized as a dual inhibitor of phosphoinositide 3-kinase and histone deacetylase. This heterobifunctional molecule targets multiple pathways involved in cancer progression, particularly those associated with cell survival and proliferation. It has shown promise in the treatment of various malignancies, particularly hematological cancers, by inducing apoptosis and inhibiting tumor growth through its dual action on histone deacetylases and phosphoinositide 3-kinases .
Fimepinostat's mechanism of action involves its dual inhibitory effect on HDAC and PI3K enzymes. HDACs regulate gene expression by modifying histones, while PI3K plays a crucial role in cell growth and survival signaling. By inhibiting both pathways, fimepinostat can induce cell cycle arrest, promote apoptosis (cell death), and suppress tumor growth [, ].
Studies in preclinical models, including xenografts, have shown that fimepinostat can inhibit the growth of various cancers, including diffuse large B-cell lymphoma (DLBCL), breast cancer, and non-small cell lung cancer (NSCLC) [, ].
Fimepinostat is currently undergoing clinical trials, and its safety profile in humans is still being evaluated. Preclinical studies suggest a tolerable safety profile at specific doses []. However, further investigation is needed to determine potential side effects and interactions with other medications.
CUDC-907 functions primarily through the inhibition of two key enzyme classes:
The compound's ability to simultaneously target these pathways enhances its efficacy in inducing cancer cell death.
CUDC-907 has demonstrated significant biological activity in various preclinical studies:
The synthesis of CUDC-907 involves several steps to create the heterobifunctional structure that allows for the dual inhibition of HDACs and PI3Ks. While specific synthetic routes are proprietary, the general approach includes:
CUDC-907 is primarily being explored for its therapeutic potential in:
Interaction studies have focused on understanding how CUDC-907 affects various signaling pathways:
Several compounds share structural or functional similarities with CUDC-907. Below is a comparison highlighting their unique features:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Fimepinostat | Dual inhibitor of HDACs and PI3Ks | Potent HIV latency-reversing agent |
Panobinostat | HDAC inhibitor | Approved for multiple myeloma |
BGT226 | PI3K inhibitor | Selective for class I PI3K |
VS-5584 | Dual mTOR/PI3K inhibitor | Targets mTOR signaling pathway |
CUDC-907 is unique due to its dual inhibition mechanism targeting both HDACs and PI3Ks, which is not commonly found in other compounds. This dual action enhances its therapeutic potential across various cancer types while also offering insights into senescence-related treatments.
CUDC-907 (fimepinostat) is a synthetic small molecule with the molecular formula $$ \text{C}{23}\text{H}{24}\text{N}{8}\text{O}{4}\text{S} $$ and a molecular weight of 508.6 g/mol. Its structure integrates two distinct pharmacophores:
Key functional groups include:
This bifunctional design enables simultaneous targeting of PI3K and HDAC pathways, a unique feature among oncology therapeutics.
The synthesis of CUDC-907 involves convergent strategies to merge HDAC and PI3K inhibitory components:
Step 1: PI3K Pharmacophore Synthesis
Step 2: HDAC Pharmacophore Synthesis
Structural Optimization
Condition | Solubility | Source |
---|---|---|
Dimethyl sulfoxide (DMSO) | >50 mM | |
Water (pH 7.4) | 0.12 mg/mL | |
30% Propylene glycol | 25 mg/mL |
Parameter | Value | Method/Source |
---|---|---|
LogP | 3.2 ± 0.3 | Chromatographic |
pKa | 7.1 (hydroxamic acid) | Potentiometric |
Polar surface area | 152 Ų | Computational |
Rotatable bonds | 6 | X-ray crystallography |
The fundamental mechanism underlying CUDC-907's therapeutic efficacy lies in its ability to concurrently target phosphoinositide 3-kinase enzymes and histone deacetylase proteins, thereby disrupting multiple oncogenic pathways that are frequently dysregulated in malignant cells [1] [2]. This dual-targeting strategy represents a significant advancement over single-pathway inhibitors, as it addresses the inherent complexity of cancer cell survival mechanisms and reduces the likelihood of resistance development [3] [14].
CUDC-907 demonstrates distinct selectivity profiles across the class I phosphoinositide 3-kinase isoforms, with particularly potent inhibition of phosphoinositide 3-kinase alpha and delta isoforms [4] [6]. The compound exhibits half-maximal inhibitory concentration values of 19 nanomolar for phosphoinositide 3-kinase alpha, 54 nanomolar for phosphoinositide 3-kinase beta, and 39 nanomolar for phosphoinositide 3-kinase delta [4] [5] [28]. These kinetic parameters demonstrate preferential targeting of phosphoinositide 3-kinase alpha and delta isoforms over the beta isoform, with selectivity ratios of approximately 2.8-fold and 2.1-fold, respectively [4] [28].
Table 1: Phosphoinositide 3-Kinase Isoform Selectivity Profile of CUDC-907
Phosphoinositide 3-Kinase Isoform | Half-Maximal Inhibitory Concentration (nanomolar) | Selectivity Classification |
---|---|---|
Phosphoinositide 3-Kinase α | 19 | High |
Phosphoinositide 3-Kinase β | 54 | Moderate |
Phosphoinositide 3-Kinase δ | 39 | High |
Phosphoinositide 3-Kinase γ | 311 | Low |
Phosphoinositide 3-Kinase αH1047R | 73 | Moderate |
Phosphoinositide 3-Kinase αE545K | 62 | Moderate |
The inhibition kinetics reveal that CUDC-907 maintains substantial activity against oncogenic mutant forms of phosphoinositide 3-kinase alpha, including the H1047R and E545K variants commonly found in human cancers [4] [28]. The phosphoinositide 3-kinase gamma isoform shows significantly reduced sensitivity with a half-maximal inhibitory concentration of 311 nanomolar, indicating selective sparing of this isoform which may contribute to reduced off-target effects [4] [6].
Mechanistic studies demonstrate that CUDC-907 effectively inhibits downstream phosphoinositide 3-kinase signaling, as evidenced by dose-dependent decreases in phosphorylated AKT at both Threonine 308 and Serine 473 sites [2] [7]. The compound also suppresses phosphorylation of downstream effectors including p70S6 kinase, S6 ribosomal protein, and 4E-BP1, confirming functional inhibition of the phosphoinositide 3-kinase-AKT-mechanistic target of rapamycin pathway [1] [2] [21].
CUDC-907 exhibits broad-spectrum histone deacetylase inhibitory activity with particularly potent effects against Class I and selective Class II enzymes [4] [14] [28]. The compound demonstrates exceptional potency against histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 with half-maximal inhibitory concentration values of 1.7, 5.0, and 1.8 nanomolar, respectively [4] [6] [28]. Among Class II histone deacetylases, CUDC-907 shows preferential inhibition of histone deacetylase 10 and histone deacetylase 6 with half-maximal inhibitory concentrations of 2.8 and 27 nanomolar [4] [24].
Table 2: Histone Deacetylase Enzymatic Inhibition Profile of CUDC-907
Histone Deacetylase Subtype | Half-Maximal Inhibitory Concentration (nanomolar) | Class | Potency Classification |
---|---|---|---|
Histone Deacetylase 1 | 1.7 | Class I | Very High |
Histone Deacetylase 2 | 5.0 | Class I | High |
Histone Deacetylase 3 | 1.8 | Class I | Very High |
Histone Deacetylase 6 | 27 | Class IIb | Moderate |
Histone Deacetylase 8 | 191 | Class I | Low |
Histone Deacetylase 10 | 2.8 | Class IIb | Very High |
Histone Deacetylase 11 | 5.4 | Class IV | High |
Histone Deacetylase 4 | 409 | Class IIa | Very Low |
Histone Deacetylase 5 | 674 | Class IIa | Very Low |
Histone Deacetylase 7 | 426 | Class IIa | Very Low |
Histone Deacetylase 9 | 554 | Class IIa | Very Low |
The selectivity profile reveals that CUDC-907 preferentially targets Class I histone deacetylases with mean half-maximal inhibitory concentrations of approximately 50 nanomolar, while Class IIa enzymes demonstrate significantly reduced sensitivity with mean values exceeding 500 nanomolar [4] [28]. This selectivity pattern suggests that the primary histone deacetylase-mediated effects are driven by Class I enzyme inhibition, which are predominantly nuclear and involved in transcriptional regulation [1] [2].
Functional validation of histone deacetylase inhibition is evidenced by dose-dependent increases in histone H3 acetylation and alpha-tubulin acetylation following CUDC-907 treatment [7] [9] [21]. The compound effectively promotes hyperacetylation of both histone and non-histone substrates, confirming robust on-target histone deacetylase inhibitory activity in cellular systems [2] [7].
The concurrent inhibition of phosphoinositide 3-kinase and histone deacetylase pathways by CUDC-907 generates synergistic antitumor effects that exceed the additive benefits of individual pathway targeting [3] [17] [22]. Mechanistic studies using combination approaches with separate phosphoinositide 3-kinase and histone deacetylase inhibitors demonstrate synergistic reduction of MYC protein levels with combination indices of 0.38, indicating strong synergistic interactions [3].
The synergistic mechanism involves convergent regulation of critical oncogenic proteins, particularly MYC, through complementary pathways [3] [9] [18]. Phosphoinositide 3-kinase inhibition contributes to MYC downregulation through reduced protein stability and altered phosphorylation patterns, while histone deacetylase inhibition affects MYC transcriptional regulation and chromatin accessibility [3] [9]. This dual targeting approach results in more profound and sustained MYC suppression compared to single-pathway inhibition [3] [18].
Table 3: Synergistic Pathway Interactions of CUDC-907
Cellular Process | Phosphoinositide 3-Kinase Contribution | Histone Deacetylase Contribution | Synergistic Outcome |
---|---|---|---|
MYC Regulation | Protein stability reduction | Transcriptional modulation | Enhanced MYC downregulation |
Cell Cycle Control | G1/S checkpoint activation | p21/p27 transcriptional induction | Sustained cell cycle arrest |
Apoptosis Induction | Pro-survival protein downregulation | BH3-only protein upregulation | Enhanced apoptotic response |
DNA Damage Response | Checkpoint kinase modulation | Chromatin remodeling | Impaired DNA repair |
The synergistic effects manifest in enhanced apoptosis induction through complementary mechanisms affecting both intrinsic and extrinsic apoptotic pathways [16] [17] [21]. CUDC-907 treatment results in coordinated downregulation of anti-apoptotic proteins including MCL1, BCL-xL, and BCL2, while simultaneously upregulating pro-apoptotic factors such as BIM and BAX [2] [7] [16]. The dual pathway inhibition also enhances DNA damage accumulation by simultaneously impairing DNA repair mechanisms and cell cycle checkpoint responses [17] [18].
Cell cycle analysis reveals that concurrent phosphoinositide 3-kinase and histone deacetylase inhibition produces more pronounced G0/G1 phase arrest compared to single-agent treatments [9] [18] [21]. This enhanced cell cycle disruption results from synergistic upregulation of cyclin-dependent kinase inhibitors p21 and p27, combined with downregulation of cyclins and cyclin-dependent kinases required for cell cycle progression [9] [18].
The molecular basis of synergy extends to compensatory signaling pathway modulation, where CUDC-907 effectively prevents adaptive resistance mechanisms that typically emerge with single-pathway targeting [15] [19] [32]. By simultaneously targeting both phosphoinositide 3-kinase and histone deacetylase pathways, the compound disrupts multiple feedback loops and cross-talk mechanisms that cancer cells exploit to maintain survival under therapeutic pressure [15] [19].